2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine, also known as CDMTB, is a heterocyclic compound that belongs to the benzodiazepine family. This compound has been extensively studied due to its potential applications in scientific research, particularly in the field of neuroscience. The purpose of
Wirkmechanismus
2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This results in an increase in the activity of the GABA-A receptor, leading to an increase in the inhibitory effects of GABA. This mechanism of action is similar to that of other benzodiazepines, such as diazepam and lorazepam.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the affinity of the GABA-A receptor for GABA, leading to an increase in the inhibitory effects of GABA. Additionally, this compound has been shown to increase the duration of the opening of the chloride ion channel of the GABA-A receptor, leading to an increase in the inhibitory effects of GABA. These effects result in an overall increase in the inhibitory tone of the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has a number of advantages for lab experiments. It is a potent and selective positive allosteric modulator of the GABA-A receptor, making it a useful tool for studying the role of the GABA-A receptor in the central nervous system. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of this compound is that it has a relatively short half-life, which can make it difficult to study its effects over long periods of time.
Zukünftige Richtungen
There are a number of future directions for the study of 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine. One potential direction is the development of this compound derivatives with improved pharmacokinetic properties, such as longer half-lives. Additionally, further studies are needed to fully understand the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative diseases. Finally, the role of this compound in the regulation of synaptic plasticity and learning and memory is an area of ongoing research.
Synthesemethoden
The synthesis of 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine involves the reaction of 2-amino-5,10-dimethyl-6,7,8,9-tetrahydro-5H-benzo[a][7]annulen-4-ol with thionyl chloride in the presence of triethylamine. The resulting product is then treated with 1,2-diaminoethane to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been used extensively in scientific research due to its potential applications in the field of neuroscience. It has been shown to have anxiolytic and anticonvulsant properties, making it a potential candidate for the treatment of anxiety and epilepsy. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
19007-33-1 |
---|---|
Molekularformel |
C19H21ClN2 |
Molekulargewicht |
312.8 g/mol |
IUPAC-Name |
2-chloro-5,10-dimethyl-7,9,10,14b-tetrahydro-6H-isoquinolino[2,1-d][1,4]benzodiazepine |
InChI |
InChI=1S/C19H21ClN2/c1-13-12-22-10-9-21(2)18-8-7-14(20)11-17(18)19(22)16-6-4-3-5-15(13)16/h3-8,11,13,19H,9-10,12H2,1-2H3 |
InChI-Schlüssel |
KXMDXMHGFNNKDP-UHFFFAOYSA-N |
SMILES |
CC1CN2CCN(C3=C(C2C4=CC=CC=C14)C=C(C=C3)Cl)C |
Kanonische SMILES |
CC1CN2CCN(C3=C(C2C4=CC=CC=C14)C=C(C=C3)Cl)C |
Synonyme |
2-Chloro-5,6,7,9,10,14b-hexahydro-5,10-dimethylisoquino[2,1-d][1,4]benzodiazepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.